

Decursitin D (CAS No. 245446-61-1): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Decursitin D*

Cat. No.: *B3028621*

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Disclaimer: Limited quantitative biological data and detailed experimental protocols are publicly available for **Decursitin D**. This guide synthesizes the available information and extensively leverages data from its close structural analog, Decursin, to provide a comprehensive overview for research and development purposes. Researchers should consider the provided protocols as illustrative examples that may require optimization for **Decursitin D**.

Introduction

Decursitin D is a pyranocoumarin compound isolated from the roots of medicinal plants such as *Angelica gigas* Nakai and *Peucedanum decursivum*. As a member of the coumarin family, it is of significant interest to the scientific community for its potential therapeutic properties. This technical guide provides a consolidated overview of the known information regarding **Decursitin D** and its closely related analog, Decursin, with a focus on its chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Chemical Properties

Property	Value	Source
CAS Number	245446-61-1	N/A
Molecular Formula	C ₁₉ H ₂₀ O ₆	N/A
Molecular Weight	344.36 g/mol	N/A
Appearance	White to off-white powder	N/A
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	N/A
Storage	Store at -20°C for long-term stability	N/A

Biological Activities and Mechanisms of Action

Decursitin D, along with its analog Decursin, exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The primary mechanisms of action involve the modulation of key cellular signaling pathways.

Anti-Cancer Activity

Decursin has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The anti-cancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

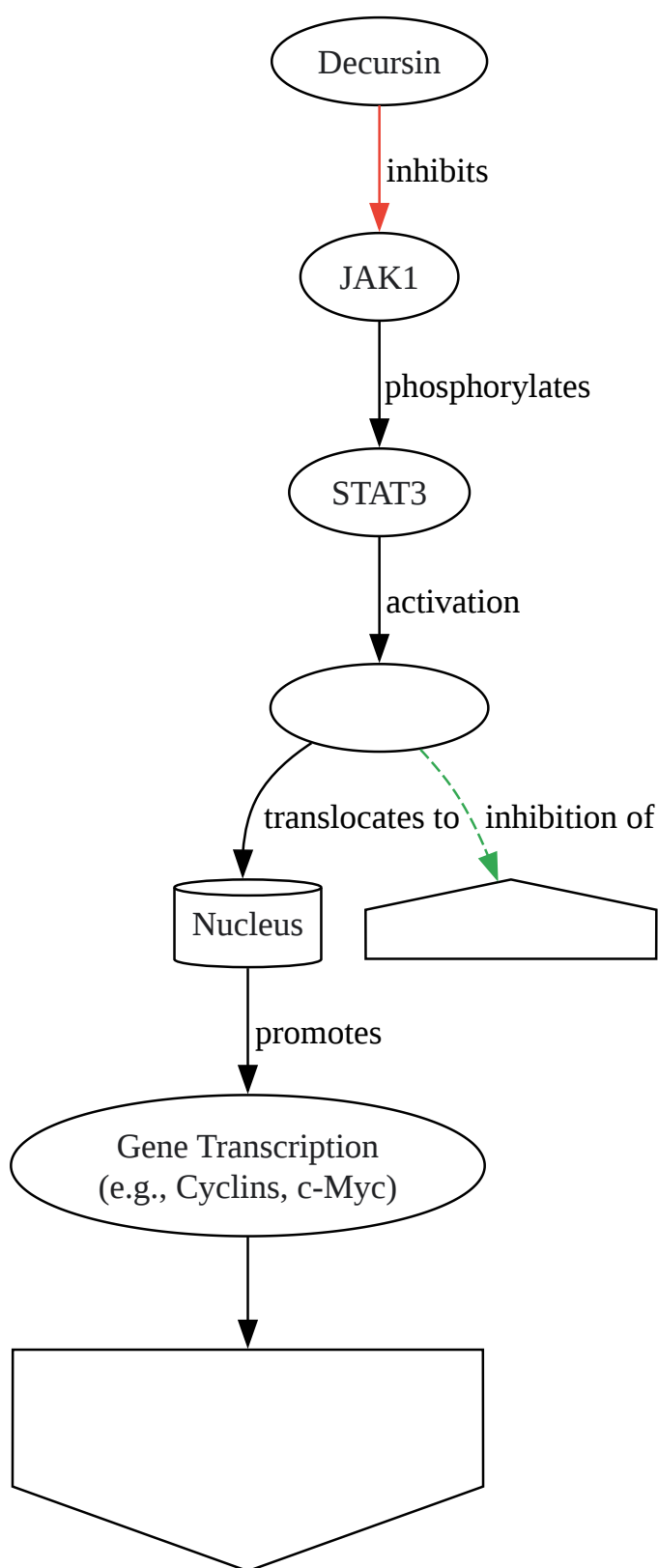
Quantitative Data: Anti-Cancer Activity of Decursin

Cell Line	Cancer Type	IC ₅₀ (μM)	Exposure Time (h)
A549	Human Lung Carcinoma	43.55	48
143B	Human Osteosarcoma	54.2	24
57.7	48		
MG63	Human Osteosarcoma	54.3	24
49.7	48		
NCI/ADR-RES	Doxorubicin-resistant Ovarian Cancer	~67 (23 μg/mL)	Not Specified
235J	Bladder Cancer	50-100	Not Specified
HCT116	Colon Cancer	50-100	Not Specified
B16F10	Murine Melanoma	>100 (24h), 60-80 (48h)	24, 48
DU145	Prostate Cancer	~100 (24h), 65-70 (48h)	24, 48

Note: The IC₅₀ value for NCI/ADR-RES cells was converted from μg/mL to μM using the molecular weight of Decursin (328.37 g/mol).

Signaling Pathways in Anti-Cancer Activity

Decursin exerts its anti-cancer effects by modulating several critical signaling pathways, including the JAK/STAT, and MAPK pathways.



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Anti-Inflammatory Activity

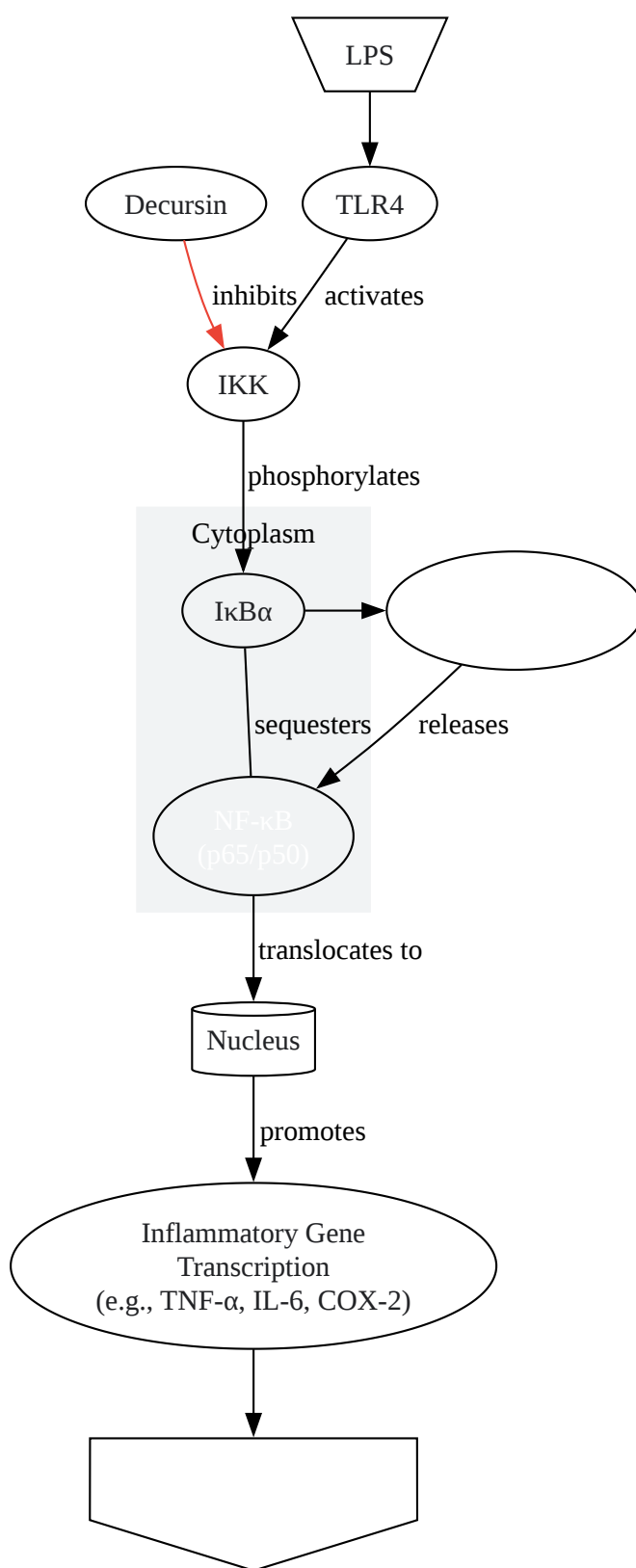
Decursin has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the NF- κ B signaling pathway.^[1]

Quantitative Data: Anti-Inflammatory Activity of Decursin

Assay	Cell Line	Stimulant	Inhibitory Effect	IC ₅₀
MMP-9 Expression	RAW264.7, THP-1	LPS	Dose-dependent suppression	<60 μ M
Nitric Oxide Production	RAW264.7	LPS	Inhibition	Not Specified
Cytokine Secretion (IL-1 β , TNF- α , IL-6)	RAW264.7	LPS	Inhibition	Not Specified

Signaling Pathway in Anti-Inflammatory Activity

The anti-inflammatory effects of Decursin are largely mediated by the inhibition of the NF- κ B pathway, a key regulator of the inflammatory response.



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Neuroprotective Activity

Decursin has demonstrated neuroprotective effects in various in vitro models of neuronal damage. The mechanisms underlying this activity include the reduction of oxidative stress and the modulation of signaling pathways involved in neuronal survival.

Quantitative Data: Neuroprotective Activity of Decursin

Model	Cell Type	Insult	Protective Effect	Concentration/EC ₅₀
Glutamate-induced neurotoxicity	Primary rat cortical cells	Glutamate	Significant neuroprotection	0.1-10.0 µM
Amyloid β-protein-induced oxidative stress	PC12 cells	Amyloid β-protein	Increased cell viability, reduced lipid peroxidation	Not Specified

Signaling Pathway in Neuroprotective Activity

The neuroprotective effects of Decursin are associated with the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.

Experimental Protocols (Illustrative Examples)

The following are illustrative protocols for assessing the biological activities of coumarin compounds like **Decursitin D**. These are based on established methodologies and may require optimization.

Anti-Cancer: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of **Decursitin D** on a cancer cell line (e.g., A549).

Materials:

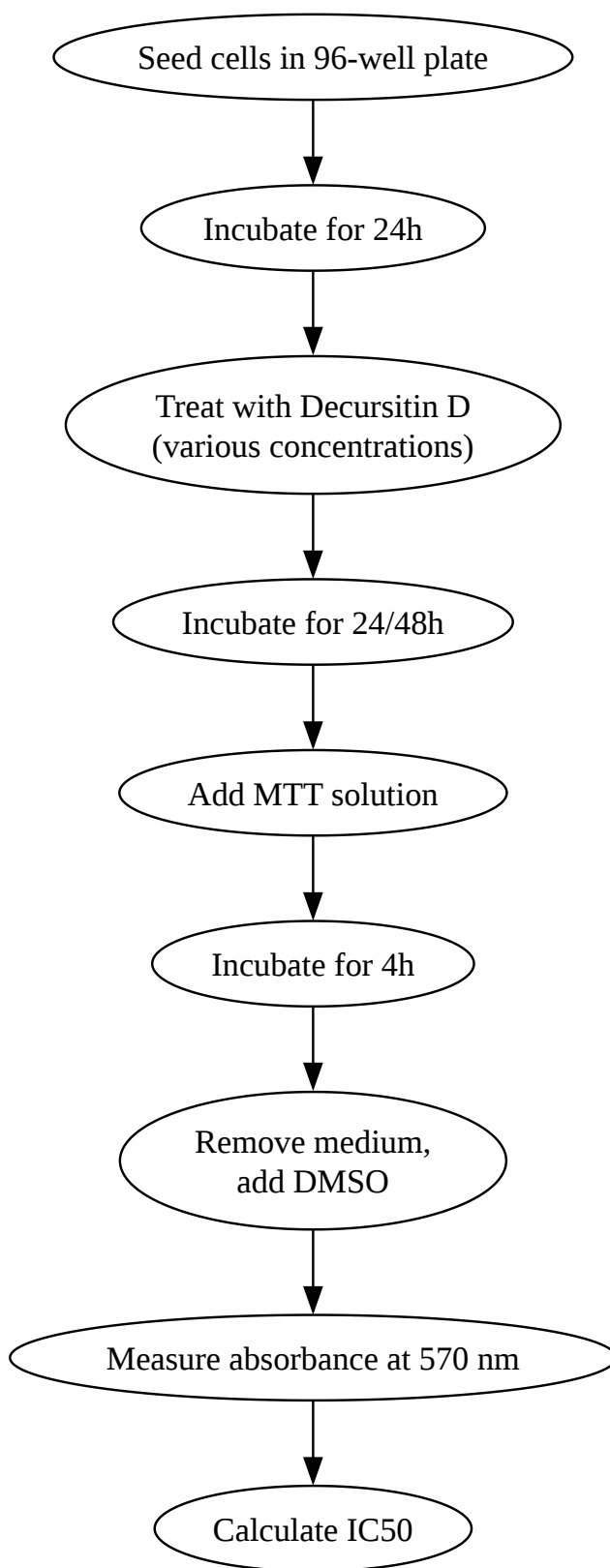
- **Decursitin D**

- A549 human lung carcinoma cells
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well microplates
- CO₂ incubator
- Microplate reader

Procedure:

- Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5×10^3 cells/well in 100 μ L of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Compound Treatment: Prepare a stock solution of **Decursitin D** in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 μ M). The final DMSO concentration should not exceed 0.5%.
- Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **Decursitin D**. Incubate for 24 or 48 hours.
- MTT Addition: After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.



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Anti-Inflammatory: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To evaluate the inhibitory effect of **Decursitin D** on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

- **Decursitin D**
- RAW 264.7 murine macrophage cells
- DMEM
- FBS
- Penicillin-Streptomycin
- LPS (from E. coli)
- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- 96-well microplates
- CO₂ incubator
- Microplate reader

Procedure:

- Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
- Pre-treatment: Treat the cells with various concentrations of **Decursitin D** for 1 hour.

- Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce NO production. Incubate for 24 hours.
- Griess Reaction: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
- Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.

Neuroprotection: Glutamate-Induced Neurotoxicity Assay

Objective: To assess the protective effect of **Decursitin D** against glutamate-induced cell death in primary cortical neurons.

Materials:

- **Decursitin D**
- Primary cortical neurons (from embryonic rats or mice)
- Neurobasal medium
- B-27 supplement
- Glutamax
- Glutamate
- Lactate dehydrogenase (LDH) cytotoxicity assay kit

- Poly-D-lysine coated plates
- CO₂ incubator
- Microplate reader

Procedure:

- **Neuron Culture:** Isolate and culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27 and Glutamax.
- **Pre-treatment:** After 7-10 days in vitro, pre-treat the neurons with different concentrations of **Decursitin D** for 24 hours.
- **Glutamate Insult:** Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified period (e.g., 24 hours).
- **LDH Assay:** Measure the amount of LDH released into the culture medium, which is an indicator of cell death, using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of neuroprotection as: $[1 - (\text{LDH in treated group} - \text{LDH in control group}) / (\text{LDH in glutamate-only group} - \text{LDH in control group})] \times 100$. The EC₅₀ value can be determined from the dose-response curve.

Conclusion

Decursitin D is a promising natural product with potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. While specific quantitative data for **Decursitin D** is currently limited, the extensive research on its close analog, Decursin, provides a strong rationale for further investigation. The information and protocols provided in this guide are intended to facilitate future research into the pharmacological properties and therapeutic potential of **Decursitin D**. It is anticipated that further studies will elucidate the specific activities and mechanisms of this compound, paving the way for its potential development as a novel therapeutic agent.

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References

- 1. Decursin inhibits induction of inflammatory mediators by blocking nuclear factor-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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